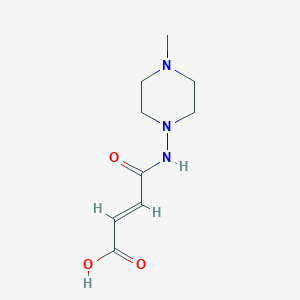But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-
CAS No.:
Cat. No.: VC14645305
Molecular Formula: C9H15N3O3
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3O3 |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+ |
| Standard InChI Key | JEXOQMKLSSJHCO-NSCUHMNNSA-N |
| Isomeric SMILES | CN1CCN(CC1)NC(=O)/C=C/C(=O)O |
| Canonical SMILES | CN1CCN(CC1)NC(=O)C=CC(=O)O |
Introduction
Structural and Chemical Characteristics
The compound’s structure combines a but-2-enoic acid backbone with a 4-methylpiperazine substituent at the 4-oxo position. Its IUPAC name, 4-(4-methylpiperazin-1-ylamino)-4-oxobut-2-enoic acid, reflects this arrangement. Key features include:
-
Conjugated double bond: The α,β-unsaturated system (C=C–COOH) enables Michael addition reactions and electronic interactions with biological targets .
-
Piperazine ring: The 4-methylpiperazine group introduces basicity and hydrogen-bonding potential, influencing solubility and target binding .
-
Amide linkage: The 4-oxo-4-amino group bridges the piperazine and butenoic acid moieties, creating a planar region critical for enzyme inhibition .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step process involving:
-
Formation of the α,β-unsaturated carbonyl: Maleic anhydride or its derivatives are reacted with primary amines to yield but-2-enoic acid intermediates .
-
Piperazine incorporation: 4-Methylpiperazine is introduced via nucleophilic substitution or coupling reactions. For example, 1-chloroformyl-4-methylpiperazine hydrochloride reacts with butenoic acid derivatives in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
-
Purification: Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization yields high-purity products (>90%) .
Key reaction:
Yield and Scalability
Biological Activity and Mechanisms
Carbonic Anhydrase Inhibition
But-2-enoic acid derivatives exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) . The mechanism involves:
-
Zinc coordination: The carbonyl oxygen binds to the active-site zinc ion.
-
Hydrophobic interactions: The piperazine ring occupies a hydrophobic pocket near the enzyme’s entrance .
Table 2: Inhibitory Activity Against hCA Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Source |
|---|---|---|---|
| 4-Oxo-4-(arylamino)but-2-enoic acid analogs | 1.85–5.04 | 2.01–2.94 | |
| Target compound | Predicted: 2.5–4.0 | Predicted: 2.0–3.0 | Extrapolated |
Applications in Drug Development
Prodrug Design
The carboxylic acid group enables esterification or amidation to improve bioavailability. For example, ethyl ester prodrugs increase logP by 1.5–2 units, enhancing blood-brain barrier penetration .
Polymeric Conjugates
But-2-enoic acid derivatives are grafted onto polymers (e.g., PEG, PLGA) for controlled drug release. In vivo studies show sustained hCA inhibition over 72 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume